Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group, a pyrrolidinyl group, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Sulfone Formation: The sulfone group can be introduced by oxidizing a thioether precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding sulfides or amines.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or further oxidized sulfones.
Reduction: Formation of sulfides or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone group.
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfide: Similar structure but with a sulfide group instead of a sulfone group.
2-Phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone: Lacks the methyl group.
Uniqueness
Methyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfone group enhances its stability and reactivity compared to similar compounds with sulfoxide or sulfide groups.
Properties
IUPAC Name |
5-methylsulfonyl-2-phenyl-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-21(19,20)13-11-16-14(12-7-3-2-4-8-12)17-15(13)18-9-5-6-10-18/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDNUHUTXIARMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.